methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate
Description
Methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate is a Schiff base derivative featuring a pyrazol-4-ylidene core linked to a methyl amino acetate ester group. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, antimalarial, and antioxidant properties, as observed in structurally related analogs .
Properties
IUPAC Name |
methyl 2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5-6(8(13)11-10-5)3-9-4-7(12)14-2/h3H,4H2,1-2H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPCTEVVQZBFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate typically involves the condensation of 3-methyl-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with methyl glycinate. The reaction is usually carried out in the presence of a base such as sodium methoxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazoline derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Research indicates that compounds related to methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate exhibit significant antibacterial properties. For instance, derivatives of pyrazolone and amino acid esters have been studied for their potential to combat bacterial infections. A study highlighted the synthesis of Schiff bases from 4-acyl-5-pyrazolone which demonstrated high antibacterial activity against various strains .
2. Analgesic Properties
The analgesic activity of related pyrazolone compounds has been well-documented. Metal complexes of pyrazolone derivatives have shown promising results in pain relief studies, suggesting that this compound could be explored for similar therapeutic applications .
3. Anticancer Activity
Recent investigations into the anticancer potential of pyrazolone derivatives have indicated their efficacy in inhibiting tumor growth. Compounds with similar structures have been observed to affect cell proliferation and induce apoptosis in cancer cells, warranting further exploration of this compound in oncological research .
Coordination Chemistry Applications
1. Catalysis
this compound has potential applications in coordination chemistry, particularly as a ligand in metal complexes. The ability of Schiff bases derived from pyrazolone compounds to coordinate with metal ions can facilitate catalytic processes in organic synthesis .
2. Molecular Architecture
The structural properties of this compound allow it to participate in the formation of complex molecular architectures. Its ability to form hydrogen bonds contributes to the stability and functionality of supramolecular assemblies .
Material Science Applications
1. Synthesis of Functional Materials
The unique properties of this compound make it suitable for the development of functional materials. Its incorporation into polymer matrices or composites could enhance the mechanical and thermal properties of materials used in various industrial applications .
2. Photophysical Properties
Research into the photophysical properties of related pyrazolone compounds suggests that they may exhibit interesting optical characteristics. These properties can be harnessed for applications in sensors and optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyrazol-4-ylidene core is shared with other bioactive derivatives, but substituents significantly influence its properties. Below is a comparative analysis of key structural and functional features:
Key Observations:
- Bioactivity : The zinc complex Zn(BZ-PCBPMP)₂ (Compound 20) demonstrates potent antimalarial activity, surpassing quinine (MIC = 0.8 µmol/L) and matching chloroquine (MIC = 0.09 µmol/L) in efficacy . This highlights the role of metal coordination and bulky aromatic substituents (e.g., benzohydrazide) in enhancing biological activity.
- Structural Divergence : Compounds A and B from incorporate a triazol-thioacetate core and bicyclic terpene-derived groups, which may improve lipophilicity and membrane permeability compared to the target compound’s ester-linked pyrazol-4-ylidene structure .
- Functional Groups: The target compound’s methyl amino acetate ester group could enhance solubility in polar solvents relative to the hydrophobic bicycloheptenyl groups in Compounds A and B.
Biological Activity
Methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₃
This structure is characterized by the presence of a pyrazole ring which is known for its significant pharmacological properties.
Synthesis of this compound
The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. The details of the synthetic pathway can vary, but it often includes the use of hydrazine derivatives and carbonyl compounds as starting materials.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Not specified |
| Escherichia coli | Not specified | Not specified |
| Candida albicans | Not specified | Not specified |
The compound demonstrated a strong inhibitory effect on biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as a therapeutic agent against resistant bacterial strains .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound against human cancer cell lines. For instance, it exhibited an IC₅₀ value of less than 5 μM against HL-60 human promyelocytic leukemia cells, suggesting potent antiproliferative activity .
The biological activity of this compound appears to involve:
- Inhibition of DNA Gyrase and DHFR : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
- Biofilm Disruption : The ability to disrupt biofilm formation enhances its effectiveness against persistent infections caused by biofilm-forming pathogens .
- Synergistic Effects : It has shown synergistic effects when combined with other antimicrobial agents, reducing their MIC values significantly .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antimicrobial Studies : A study evaluated multiple pyrazole derivatives, including this compound, demonstrating superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : In another study focusing on leukemia cells, this compound was part of a series evaluated for cytotoxicity, where it outperformed several known chemotherapeutics in terms of potency and selectivity .
Q & A
Basic: What are the optimal synthetic routes for methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via Schiff base formation between pyrazolone derivatives and amino esters. A common protocol involves refluxing 3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene aldehyde derivatives with methyl aminoacetate in acetic acid, using sodium acetate as a catalyst. For example, similar syntheses (e.g., ) achieved yields of 65–85% under 3–5 hours of reflux. Critical factors include:
- Solvent choice : Acetic acid promotes cyclization and stabilizes intermediates.
- Catalyst : Sodium acetate adjusts pH to facilitate imine formation.
- Purification : Recrystallization from DMF/acetic acid mixtures removes unreacted starting materials .
Basic: How can spectroscopic and crystallographic methods be used to confirm the structure of this compound?
Methodological Answer:
- X-ray crystallography (e.g., ) resolves the molecular geometry, confirming the Schiff base linkage and planarity of the pyrazolone ring. Symmetry codes and hydrogen bonding patterns (e.g., C=O⋯H–N interactions) validate the tautomeric form.
- Spectroscopy :
Advanced: How can researchers address regioselectivity challenges in the synthesis of pyrazolone-derived Schiff bases?
Methodological Answer:
Regioselectivity in pyrazolone derivatives is influenced by substituent electronic effects and reaction kinetics. For example:
- Electron-withdrawing groups on the pyrazolone ring (e.g., 3-methyl) direct Schiff base formation to the 4-position due to increased electrophilicity at the carbonyl carbon.
- Kinetic control : Shorter reaction times (2–3 hours) favor the thermodynamically stable tautomer, as seen in , where DMAD (dimethyl acetylenedicarboxylate) was used to stabilize intermediates. Computational modeling (e.g., DFT) can predict regioselectivity by comparing transition-state energies .
Advanced: How can contradictions in spectral data (e.g., unexpected tautomer ratios) be resolved for this compound?
Methodological Answer:
Discrepancies in tautomer ratios often arise from solvent polarity or crystallization conditions. To resolve this:
- Variable-temperature NMR : Monitor tautomeric equilibria (e.g., keto-enol forms) across 25–100°C.
- Crystallographic vs. solution studies : Compare solid-state (X-ray) and solution (NMR/UV-Vis) data. For instance, showed that the solid-state structure (keto form) differed from solution-phase enol dominance due to hydrogen bonding in the lattice.
- Theoretical calculations : Use Gaussian or ORCA to model solvent effects on tautomer stability .
Advanced: What computational methods are suitable for studying the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for nucleophilic/electrophilic attacks.
- Molecular Electrostatic Potential (MEP) : Identify electron-rich regions (e.g., carbonyl oxygen) for coordination chemistry applications (e.g., metal complexation, ).
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for derivatization .
Basic: What are the key reactivity patterns of this compound in nucleophilic or electrophilic substitution reactions?
Methodological Answer:
- Nucleophilic attack : The Schiff base (CH=N) is susceptible to hydrolysis under acidic conditions, yielding pyrazolone and amino ester fragments.
- Electrophilic substitution : The pyrazolone ring undergoes halogenation (e.g., bromine in acetic acid) at the 5-position due to conjugation with the carbonyl group.
- Ester hydrolysis : Basic conditions (e.g., NaOH/EtOH) cleave the methyl ester to the carboxylic acid, enabling further derivatization ( ).
Advanced: How can researchers design experiments to evaluate the biological activity (e.g., antibacterial or enzyme inhibition) of this compound?
Methodological Answer:
- Antibacterial assays : Use the agar diffusion method (e.g., against E. coli or S. aureus) with concentrations ranging from 10–100 µg/mL. Compare zones of inhibition with controls ( ).
- Enzyme inhibition : Conduct kinetic studies (e.g., Michaelis-Menten plots) using target enzymes (e.g., acetylcholinesterase). IC₅₀ values can be determined via spectrophotometric monitoring of substrate depletion.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) to correlate electronic/steric effects with activity .
Advanced: What methodologies are recommended for analyzing environmental stability or degradation pathways of this compound?
Methodological Answer:
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via HPLC-MS to identify byproducts.
- Hydrolysis kinetics : Test stability at pH 3–10 (buffered solutions) at 25–50°C. First-order rate constants can be derived from concentration-time plots.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
